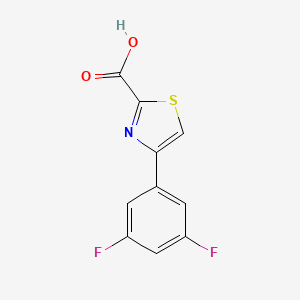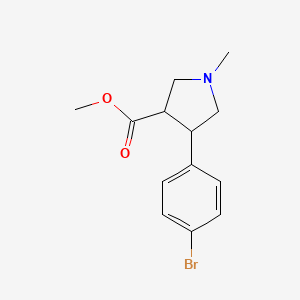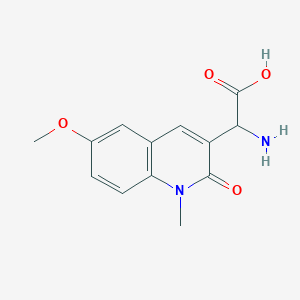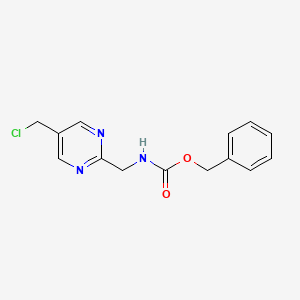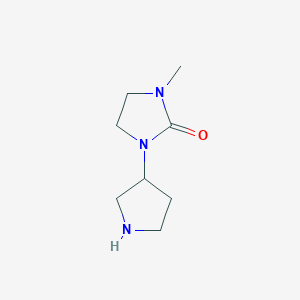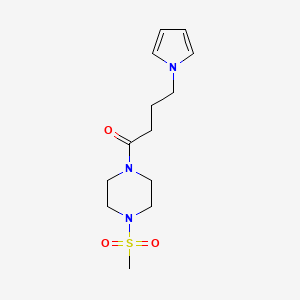
1-(4-(methylsulfonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Methylsulfonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is a synthetic organic compound that features a piperazine ring substituted with a methylsulfonyl group and a pyrrole ring attached to a butanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(methylsulfonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one can be achieved through a multi-step process:
-
Formation of the Piperazine Intermediate
Starting Material: Piperazine
Reagent: Methylsulfonyl chloride
Conditions: The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0-5°C).
-
Attachment of the Butanone Backbone
Starting Material: 4-bromobutan-2-one
Reagent: The piperazine intermediate
Conditions: The reaction is conducted under reflux conditions in a polar solvent such as ethanol.
-
Formation of the Pyrrole Ring
Starting Material: Pyrrole
Reagent: The butanone intermediate
Conditions: The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid in an organic solvent like toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-(4-(Methylsulfonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the butanone backbone can be reduced to form alcohol derivatives.
Substitution: The piperazine and pyrrole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted piperazine and pyrrole derivatives
科学研究应用
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Biological Studies: It can be used as a tool compound to study the function of piperazine and pyrrole-containing molecules in biological systems.
Industrial Applications: It may find use in the synthesis of advanced materials or as an intermediate in the production of other chemical compounds.
作用机制
The mechanism of action of 1-(4-(methylsulfonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is not well-documented. based on its structure, it is likely to interact with various molecular targets, including:
Receptors: It may bind to neurotransmitter receptors in the brain, modulating their activity.
Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Ion Channels: It may affect the function of ion channels, altering cellular excitability.
相似化合物的比较
Similar Compounds
1-(4-(Methylsulfonyl)piperazin-1-yl)-4-(1H-imidazol-1-yl)butan-1-one: Similar structure but with an imidazole ring instead of a pyrrole ring.
1-(4-(Methylsulfonyl)piperazin-1-yl)-4-(1H-pyrazol-1-yl)butan-1-one: Similar structure but with a pyrazole ring instead of a pyrrole ring.
Uniqueness
1-(4-(Methylsulfonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is unique due to the combination of its piperazine, methylsulfonyl, and pyrrole moieties, which may confer distinct pharmacological properties compared to its analogs.
属性
分子式 |
C13H21N3O3S |
|---|---|
分子量 |
299.39 g/mol |
IUPAC 名称 |
1-(4-methylsulfonylpiperazin-1-yl)-4-pyrrol-1-ylbutan-1-one |
InChI |
InChI=1S/C13H21N3O3S/c1-20(18,19)16-11-9-15(10-12-16)13(17)5-4-8-14-6-2-3-7-14/h2-3,6-7H,4-5,8-12H2,1H3 |
InChI 键 |
FECRBHDFURKZAN-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCCN2C=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


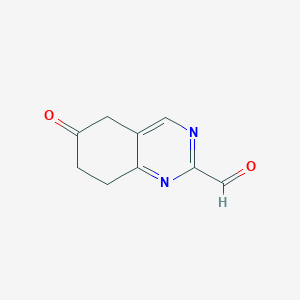
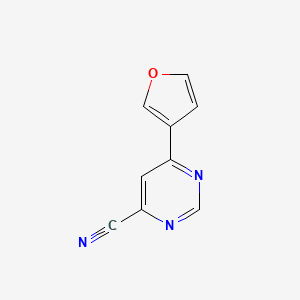
![3-({[9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14869101.png)
![1-Methoxy-4-[2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B14869109.png)
![N-(4-ethoxyphenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14869112.png)
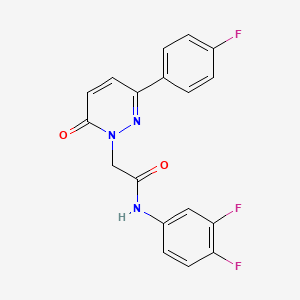
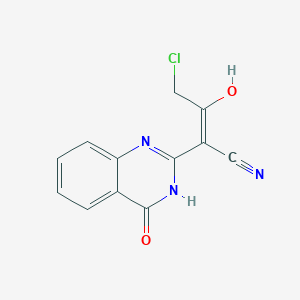
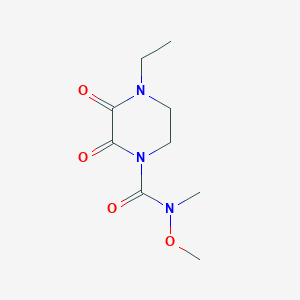
![6'-Methoxyspiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14869150.png)
